molecular formula C17H22N2O2 B8642294 Tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate

Tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate

Cat. No.: B8642294
M. Wt: 286.37 g/mol
InChI Key: NBRISKWNDYPLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)15-7-5-4-6-14(15)12-18/h4-7,13H,8-11H2,1-3H3

InChI Key

NBRISKWNDYPLRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(2-Cyano-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.2 g) was dissolved in IMS (15 mL) and palladium on carbon (10%; 0.08 g) in water (0.5 mL) was added. Ammonium formate (0.3 g) was added and the mixture heated at reflux for 0.5 hour. The mixture was allowed to cool, filtered and the solvent removed by evaporation to give the title compound as a clear colourless oil (0.15 g). LCMS m/z 287.3[M+H]+. R.T.=4.63 min (Analytical Method 4).
[Compound]
Name
IMS
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.08 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-[1-tert-butoxycarbonyl-(1,2,3,6-tetrahydropyridin-4-yl)]benzonitrile (5.3 g, 0.019 mol) and acetic acid (0.28 ml, 4.9 mmol) in ethanol (200 ml), degassed with argon was added palladium on carbon. The reaction was hydrogenated on a Parr apparatus at 50 psi for 15 hours. The mixture was recharged twice with acetic acid (0.14 ml, 0.28 ml) and palladium on carbon (900 mg, 1.8 g), hydrogenated as above and filtered through celite. Solvent evaporation gave 2-(1-tert-butoxycarbonylpiperidin-4-yl)benzonitrile.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
900 mg
Type
catalyst
Reaction Step Four

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